molecular formula C9H9N3O4 B1681625 Sepin-1 CAS No. 163126-81-6

Sepin-1

Cat. No. B1681625
CAS RN: 163126-81-6
M. Wt: 223.19 g/mol
InChI Key: YLVSVJDCTDBERH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sepin-1 is a noncompetitive inhibitor of separase . It has been shown to inhibit the growth of breast cancer xenograft tumors in mice and human cancer cell lines by inhibiting cell proliferation and inducing apoptosis .


Synthesis Analysis

The synthesis of Sepin-1 has been studied in human, mouse, and rat liver microsomes . In human liver microsomes, seven metabolites were identified, including one cysteine–sepin-1 adduct and one glutathione–sepin-1 adduct .


Molecular Structure Analysis

The molecular formula of Sepin-1 is C9H9N3O4 . Its molecular weight is 223.19 .


Chemical Reactions Analysis

Sepin-1 has been found to inhibit cell proliferation, migration, and wound healing . It also decreases the expression of FoxM1 protein and mRNA level .


Physical And Chemical Properties Analysis

Sepin-1 is a solid substance . It is soluble in DMSO at 100 mg/mL . It has a molecular weight of 223.19 and its formula is C9H9N3O4 .

Scientific Research Applications

Sepin-1: A Comprehensive Analysis of Scientific Research Applications

Cancer Therapy Targeting Separase Overexpression: Sepin-1 is being developed as a therapeutic agent targeting separase, an enzyme that plays a crucial role in the progression of certain cancers. As an inhibitor, Sepin-1 has the potential to treat tumors that overexpress separase, offering a novel approach to cancer therapy .

Drug Metabolism and Safety: The metabolism of Sepin-1 in human liver microsomes is critical for its efficacy and safety in drug development. Understanding its metabolic pathways can help predict drug-drug interactions and optimize therapeutic strategies .

Breast Cancer Cell Growth Inhibition: Sepin-1 has been shown to inhibit the growth of breast cancer cells. It acts as a non-competitive inhibitor of separase, hindering cell proliferation, migration, and wound healing processes in breast cancer models .

Gene Expression Modulation: Research indicates that Sepin-1 can modulate the expression of genes involved in cancer progression, such as Foxm1. By inhibiting Foxm1 expression, Sepin-1 contributes to the suppression of cancer cell growth .

Mechanism of Action

Target of Action

Sepin-1 is a potent non-competitive inhibitor of separase , an enzyme that resolves chromosomal cohesion and centriole engagement during mitosis . Separase is a known oncogene, widely overexpressed in numerous human tumors of breast, bone, brain, blood, and prostate . Therefore, it has emerged as a target for cancer therapy .

Mode of Action

Sepin-1 interacts with separase, inhibiting its enzymatic activity . This interaction results in the inhibition of cell proliferation, migration, and wound healing . Furthermore, Sepin-1 decreases the expression of Forkhead box protein M1 (FoxM1) , a cell cycle-driving protein, and its target genes in the cell cycle .

Biochemical Pathways

The primary biochemical pathway affected by Sepin-1 is the cell cycle. Specifically, it impacts the resolution of chromosomal cohesion and centriole engagement during mitosis . Sepin-1 reduces the expression of FoxM1 and its target genes in the cell cycle, including Plk1, Cdk1, Aurora A, and Lamin B1 . Additionally, expressions of Raf kinase family members A-Raf, B-Raf, and C-Raf are also inhibited following treatment with Sepin-1 .

Pharmacokinetics

The metabolism of Sepin-1 plays a critical role in its efficacy and safety. In human liver microsomes, seven metabolites of Sepin-1 were identified, including one cysteine–sepin-1 adduct and one glutathione–sepin-1 adduct . Multiple enzymes, including CYP2D6 and CYP3A4, contribute to the metabolism of Sepin-1 . This information can be used to optimize the structures of Sepin-1 for more suitable pharmacological properties .

Result of Action

Sepin-1 hinders the growth of cancer cells, cell migration, and wound healing . The inhibition of cell growth induced by Sepin-1 doesn’t appear to be through apoptosis but rather due to growth inhibition .

Action Environment

The action of Sepin-1 can be influenced by environmental factors such as the presence of other drugs. For instance, Sepin-1 moderately inhibits CYP1A2, CYP2C19, and CYP3A4 with IC 50 < 10 μM but weakly inhibits CYP2B6, CYP2C8/9, and CYP2D6 with IC 50 > 10 μM . This information can be used to predict the possible Sepin-1 interactions with other chemotherapeutic drugs .

Safety and Hazards

The safety data sheet of Sepin-1 suggests that it is for research use only and not for human use .

Future Directions

Sepin-1 is currently being developed as a therapy for breast cancer in patients’ human epidermal growth factor receptor 2 (HER2)-negative metastatic breast cancer who have previously been treated with chemotherapy in the neoadjuvant, adjuvant or metastatic setting .

properties

IUPAC Name

2,2-dimethyl-5-nitro-3-oxidobenzimidazol-1-ium 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4/c1-9(2)10(13)7-4-3-6(12(15)16)5-8(7)11(9)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVSVJDCTDBERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C2=C([N+]1=O)C=CC(=C2)[N+](=O)[O-])[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sepin-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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